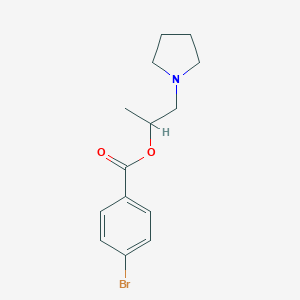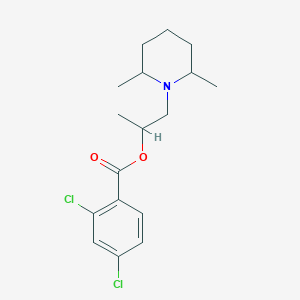
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine, also known as BDP, is a novel organic compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. This compound has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been found to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity for its target molecules. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules. Future research may also focus on improving the bioavailability and efficacy of this compound through the development of novel delivery systems. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel organic compound that has gained significant attention in scientific research. It exhibits a range of biochemical and physiological effects and has potential applications in various scientific fields. This compound has several advantages for use in lab experiments, but also has some limitations. Future research may focus on the development of this compound-based drugs and the elucidation of its mechanism of action.
Métodos De Síntesis
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzhydryl chloride followed by the reaction of the resulting compound with 3,5-ditert-butylbenzoyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C32H40N2O |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C32H40N2O/c1-31(2,3)27-21-26(22-28(23-27)32(4,5)6)30(35)34-19-17-33(18-20-34)29(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,21-23,29H,17-20H2,1-6H3 |
Clave InChI |
YOWCUMSXXLHFRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)





